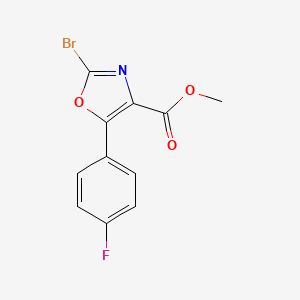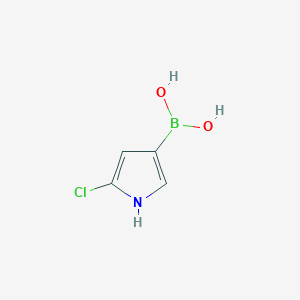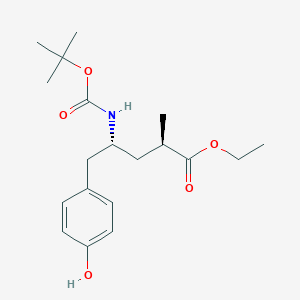
(2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyphenyl group, and a methylpentanoate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the ester: The esterification of the carboxylic acid group is carried out using ethanol and a strong acid catalyst like sulfuric acid.
Introduction of the hydroxyphenyl group: This step involves a coupling reaction, often using a reagent like 4-hydroxyphenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Deprotected amines.
Applications De Recherche Scientifique
(2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate is utilized in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential as a prodrug, where the Boc group is removed in vivo to release the active compound.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Hydroxyphenyl group: Participates in hydrogen bonding and π-π interactions.
Boc protecting group: Provides stability during synthetic transformations and is removed under specific conditions to reveal the active amine.
Ester group: Can be hydrolyzed to release the corresponding acid or alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-Ethyl 4-amino-5-(4-hydroxyphenyl)-2-methylpentanoate: Lacks the Boc protecting group, making it more reactive.
(2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)-2-methylpentanoate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and interactions.
Uniqueness
The presence of the Boc protecting group in (2R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate provides stability during synthetic processes, making it a valuable intermediate in organic synthesis. The hydroxyphenyl group also offers unique reactivity and interaction potential compared to similar compounds.
Propriétés
Formule moléculaire |
C19H29NO5 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
ethyl (2R,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C19H29NO5/c1-6-24-17(22)13(2)11-15(20-18(23)25-19(3,4)5)12-14-7-9-16(21)10-8-14/h7-10,13,15,21H,6,11-12H2,1-5H3,(H,20,23)/t13-,15-/m1/s1 |
Clé InChI |
SPLPFQRVJYHJLF-UKRRQHHQSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


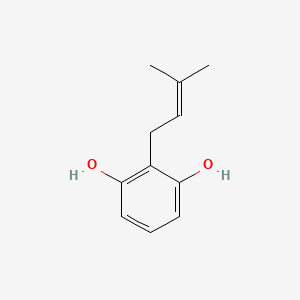
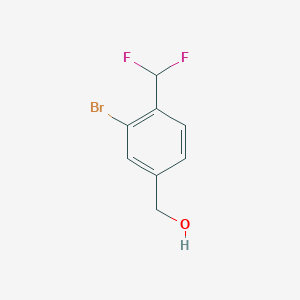

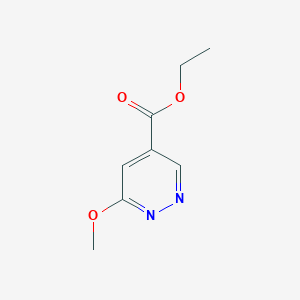
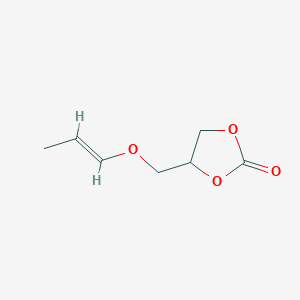
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)

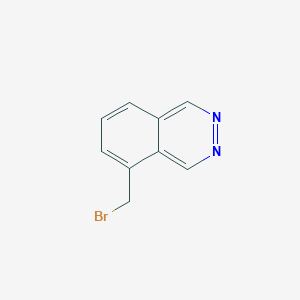

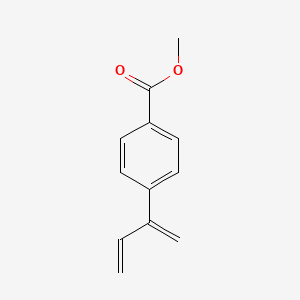
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
